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molecular formula C8H16N2O2 B8469904 4-(1-Methylethyl)morpholine-3-carboxamide

4-(1-Methylethyl)morpholine-3-carboxamide

Cat. No. B8469904
M. Wt: 172.22 g/mol
InChI Key: BCBRNBVJUUEEBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08436011B2

Procedure details

To a solution of 1.1 g (6.3 mmol) of morpholine-3-carboxamide (a synthesis of which is described in WO-2005/026 156, Hennequin L. F. A. et al.) in acetonitrile (16 ml) are successively added 1.86 g (22.2 mmol) of sodium hydrogen carbonate powder and 0.7 ml (7.0 mmol) of isopropyl iodide, and the mixture is then heated at 150° C. by microwave for 30 minutes. The reaction mixture is cooled to room temperature, diluted with dichloromethane (30 ml) and filtered through Celite. The filtrate is concentrated under reduced pressure and 1.1 g of compound are obtained in the form of a beige-coloured powder, which is used without further purification in the following step. Yield: 97%. MH+: 173.2 (tr: 0.72 min., condition 1).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Three
Quantity
16 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH:2]1[C:7]([NH2:9])=[O:8].C(=O)([O-])O.[Na+].[CH:15](I)([CH3:17])[CH3:16]>C(#N)C.ClCCl>[CH3:16][CH:15]([N:1]1[CH2:6][CH2:5][O:4][CH2:3][CH:2]1[C:7]([NH2:9])=[O:8])[CH3:17] |f:1.2|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
N1C(COCC1)C(=O)N
Step Two
Name
Quantity
1.86 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
Quantity
0.7 mL
Type
reactant
Smiles
C(C)(C)I
Step Four
Name
Quantity
16 mL
Type
solvent
Smiles
C(C)#N
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure and 1.1 g of compound
CUSTOM
Type
CUSTOM
Details
are obtained in the form of a beige-coloured powder, which
CUSTOM
Type
CUSTOM
Details
is used without further purification in the following step
CUSTOM
Type
CUSTOM
Details
173.2 (tr: 0.72 min., condition 1)
Duration
0.72 min

Outcomes

Product
Name
Type
Smiles
CC(C)N1C(COCC1)C(=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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